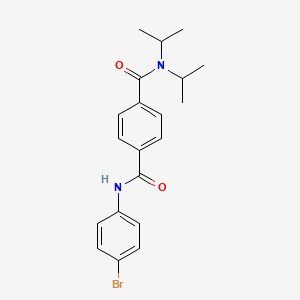![molecular formula C20H23NO6S2 B3441371 methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate
Übersicht
Beschreibung
“Methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate” is a chemical compound that belongs to the class of pyrrolo[2,1-a]isoquinolines . Pyrrolo[2,1-a]isoquinolines are frequently found in a large number of bioactive natural products and pharmaceutically important molecules .
Synthesis Analysis
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including “methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate”, is an easy and useful way to produce artificial molecules with potential applications . A huge number of excellent methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported in the last decade .Molecular Structure Analysis
The molecular formula of “methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate” is C20H23NO6S2 . The molecular weight of this compound is 437.52972 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antileukemic Activity
- Methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate and related compounds have been synthesized and tested for antileukemic activity. Notably, certain derivatives were found to be active in vivo against P388 lymphocytic leukemia, indicating their potential in leukemia treatment (Anderson, Heider, Raju, & Yucht, 1988).
Antineoplastic Activity
- The compound and its derivatives have been synthesized and evaluated for their antineoplastic activity. In particular, various derivatives have shown effectiveness in inhibiting human tumor cell growth in vitro, and one derivative, 1,2-Bis(hydroxymethyl)-3-methyl-5,10-dihydropyrrolo[1,2-b]isoquinoline, demonstrated significant tumor suppression in animal models (Chaniyara et al., 2011).
Synthesis and Material Science Applications
- Research also explores the synthesis methodologies of pyrrolo[2,1-a]isoquinoline derivatives for applications in material science. These derivatives are found in marine alkaloids and exhibit various biological activities. Additionally, they hold potential in material science as components in organic light-emitting devices, biological markers, and dyes (Tang et al., 2019).
Novel Synthesis Approaches
- New synthetic methods are continually being developed to access pyrrolo[2,1-a]isoquinoline derivatives more efficiently. These methods contribute to the field of organic chemistry by offering alternative routes for the synthesis of these compounds, which are valuable in medicinal chemistry and material science (Fujiya et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S2/c1-4-12-28(23,24)18-16-15-9-7-6-8-14(15)10-11-21(16)17(20(22)27-3)19(18)29(25,26)13-5-2/h6-11H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSUPTGHGVFDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



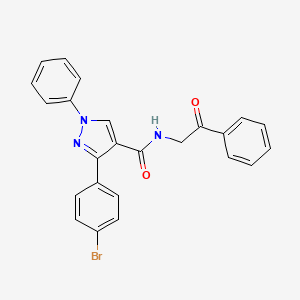
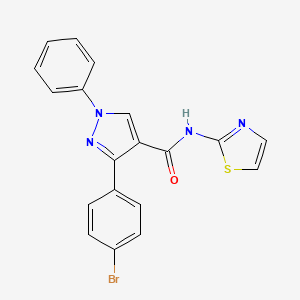
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B3441318.png)
![8,8,10,10-tetramethyl-2-(2-thienyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3441323.png)
![2-(2-furyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3441328.png)
![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3441336.png)
![2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3441348.png)
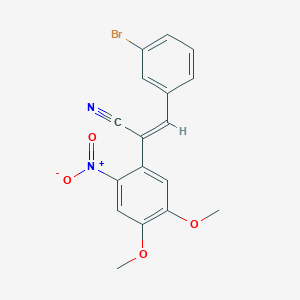
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3441364.png)
![2-{[(4'-nitro-4-biphenylyl)amino]carbonyl}benzoic acid](/img/structure/B3441374.png)
![3-methoxy-5,9,10,11,12,15-hexahydro[1]benzothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8(6H)-imine](/img/structure/B3441379.png)
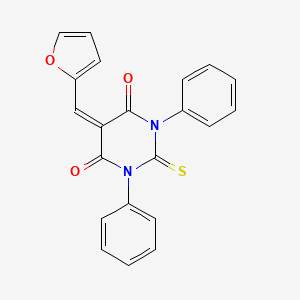
![N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide](/img/structure/B3441388.png)
